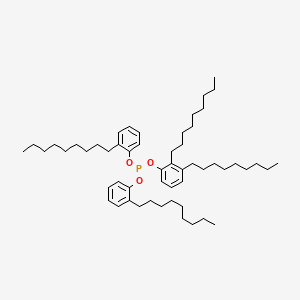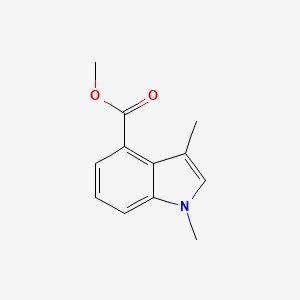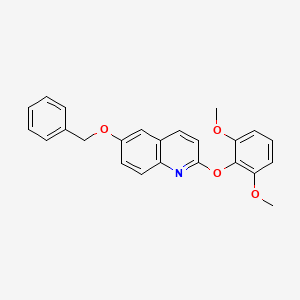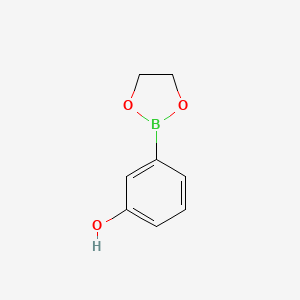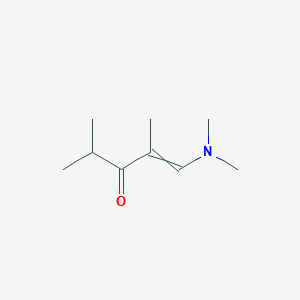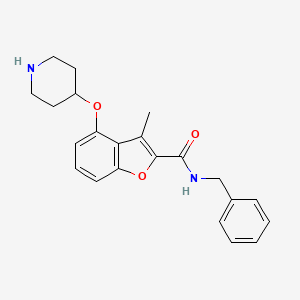![molecular formula C25H18N4O2 B13876351 N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a naphthyridine core, which is known for its diverse biological activities and photochemical properties
Méthodes De Préparation
The synthesis of N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method offers moderate to high yields and is efficient for generating complex molecular architectures.
Analyse Des Réactions Chimiques
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming major products that retain the naphthyridine core while introducing new functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antibacterial and antiviral agent due to its ability to interact with biological targets . In materials science, it is used as a component in light-emitting diodes and dye-sensitized solar cells . Additionally, its unique photochemical properties make it suitable for use in molecular sensors and self-assembly host-guest systems .
Mécanisme D'action
The mechanism of action of N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, mimicking the transition states of amines and esters in biological processes . This interaction disrupts the normal function of the target enzyme, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide can be compared with other similar compounds, such as 1,8-naphthyridines and triazole derivatives. While 1,8-naphthyridines are known for their diverse biological activities and photochemical properties, triazole derivatives are recognized for their use in click chemistry and as peptide enzyme inhibitors . The unique combination of the naphthyridine core and the benzamide moiety in this compound sets it apart from these similar compounds, offering distinct advantages in terms of biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C25H18N4O2 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide |
InChI |
InChI=1S/C25H18N4O2/c30-23-12-11-21-22(13-14-26-24(21)29-23)27-19-8-6-17(7-9-19)25(31)28-20-10-5-16-3-1-2-4-18(16)15-20/h1-15H,(H,28,31)(H2,26,27,29,30) |
Clé InChI |
CRAPOZAJVBTETF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)NC4=C5C=CC(=O)NC5=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


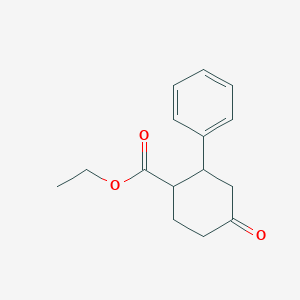
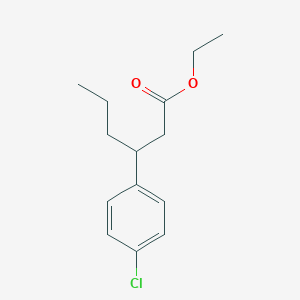

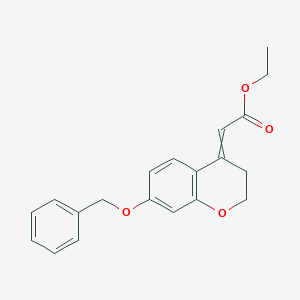
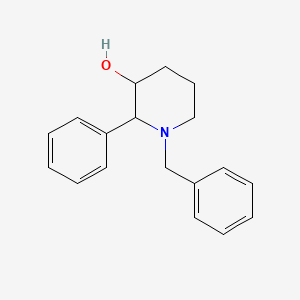
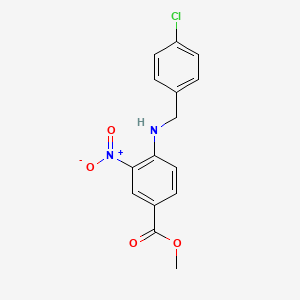
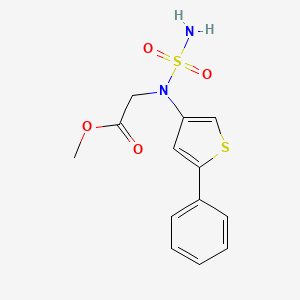
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
